molecular formula C9H6FNO B13497697 2-Fluoroquinolin-6-ol

2-Fluoroquinolin-6-ol

Cat. No.: B13497697
M. Wt: 163.15 g/mol
InChI Key: AMCMGZHVHYLDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound widely studied for its pharmacological and material science applications. The fluorine atom at the 2-position and hydroxyl group at the 6-position likely influence its electronic properties, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoroquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H

InChI Key

AMCMGZHVHYLDRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-6-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Fluoroquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-6-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Purity Key Applications/Notes
2-Fluoroquinolin-6-ol* Not Provided C₉H₆FNO ~163.15 (inferred) 2-F, 6-OH N/A Hypothesized intermediate for drug synthesis
3-Fluoroquinolin-6-ol 808755-53-5 C₉H₆FNO 163.15 3-F, 6-OH N/A Research chemical; stored at 2–8°C
2-Chloroquinolin-6-ol 577967-89-6 C₉H₆ClNO 179.6 2-Cl, 6-OH ≥95% Research use only; solubility in DMSO
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol 31009-34-4 C₁₀H₅F₄NO 231.15 6-F, 4-OH, 2-CF₃ Available Biochemical probes
3-Fluoroquinolin-6-amine 1820618-15-2 C₉H₇FN₂ 162.16 3-F, 6-NH₂ N/A Potential kinase inhibitor intermediate

*Properties inferred from 3-Fluoroquinolin-6-ol .

Key Research Findings

  • Positional Effects: Fluorine at the 2-position (vs. 3-position) may alter electronic density on the quinoline ring, affecting binding to enzymatic targets like topoisomerases .
  • Functional Group Impact : Hydroxyl groups enhance solubility but reduce lipophilicity, whereas trifluoromethyl groups balance both properties .
  • Synthetic Challenges: Fluorine introduction often requires specialized reagents (e.g., fluoroethanol) or catalysts (e.g., Pd/C), increasing production costs .

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